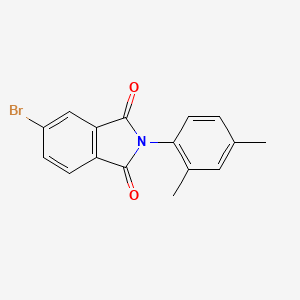
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-diones. This compound has shown significant potential in various scientific research applications, including in the field of medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has shown significant potential in various scientific research applications. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In organic synthesis, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various compounds. This compound has been used in the synthesis of isoindole-1,3-dione derivatives, which have shown potential as antitumor agents.
In materials science, 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a precursor for the synthesis of conducting polymers. These polymers have shown potential in various applications, including in the development of electronic devices and sensors.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase. This inhibition can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA-dependent protein kinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer agent. This compound has shown significant potential in inhibiting the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One of the directions is the development of isoindole-1,3-dione derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells. This can help in the development of more targeted therapies for cancer. Additionally, the use of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione as a building block for the synthesis of conducting polymers can be further explored for the development of electronic devices and sensors.
Synthesemethoden
The synthesis of 5-bromo-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenylhydrazine with 5-bromo-1,3-dimethyl-2-oxoindoline-6-carboxylic acid under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
Eigenschaften
IUPAC Name |
5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYIUGZTSMCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

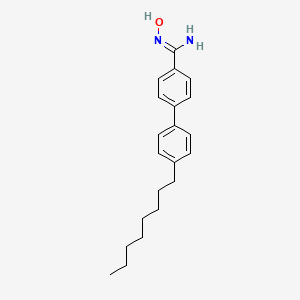
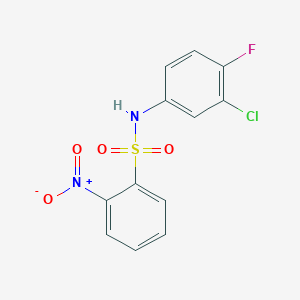


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
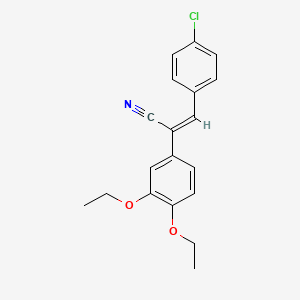
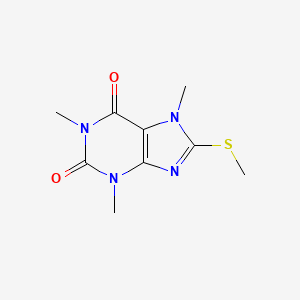
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)

![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
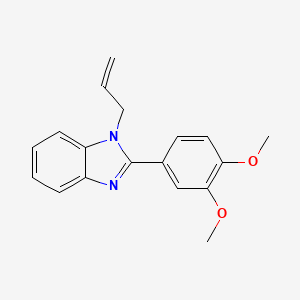
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)